1,1,1-trifluoro-2-(isocyanatomethoxy)ethane 1,1,1-trifluoro-2-(isocyanatomethoxy)ethane
Brand Name: Vulcanchem
CAS No.: 1383939-41-0
VCID: VC11608343
InChI: InChI=1S/C4H4F3NO2/c5-4(6,7)1-10-3-8-2-9/h1,3H2
SMILES:
Molecular Formula: C4H4F3NO2
Molecular Weight: 155.08 g/mol

1,1,1-trifluoro-2-(isocyanatomethoxy)ethane

CAS No.: 1383939-41-0

Cat. No.: VC11608343

Molecular Formula: C4H4F3NO2

Molecular Weight: 155.08 g/mol

Purity: 85

* For research use only. Not for human or veterinary use.

1,1,1-trifluoro-2-(isocyanatomethoxy)ethane - 1383939-41-0

Specification

CAS No. 1383939-41-0
Molecular Formula C4H4F3NO2
Molecular Weight 155.08 g/mol
IUPAC Name 1,1,1-trifluoro-2-(isocyanatomethoxy)ethane
Standard InChI InChI=1S/C4H4F3NO2/c5-4(6,7)1-10-3-8-2-9/h1,3H2
Standard InChI Key KCLRGAMHHITBSC-UHFFFAOYSA-N
Canonical SMILES C(C(F)(F)F)OCN=C=O

Introduction

Chemical Identity and Structural Characteristics

1,1,1-Trifluoro-2-(isocyanatomethoxy)ethane belongs to the class of fluorinated isocyanates, distinguished by its trifluoromethyl (-CF3_3) and isocyanate (-NCO) functional groups. The compound’s IUPAC name, 1,1,1-trifluoro-2-(isocyanatomethoxy)ethane, reflects its ethane backbone substituted with a trifluoromethyl group and an isocyanatomethoxy moiety. Its canonical SMILES representation is C(C(F)(F)F)OCN=C=O\text{C(C(F)(F)F)OCN=C=O}, and its InChIKey is KCLRGAMHHITBSC-UHFFFAOYSA-N, ensuring unambiguous identification in chemical databases.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1383939-41-0
Molecular FormulaC4H4F3NO2\text{C}_4\text{H}_4\text{F}_3\text{NO}_2
Molecular Weight155.08 g/mol
Purity85%
InChIInChI=1S/C4H4F3NO2/c5-4(6,7)1-10-3-8-2-9/h1,3H2

The compound’s trifluoromethyl group enhances its thermal stability and lipophilicity, while the isocyanate group enables reactivity with nucleophiles, forming urethane or urea linkages.

Synthesis and Manufacturing

The synthesis of 1,1,1-trifluoro-2-(isocyanatomethoxy)ethane typically involves the reaction of trifluoroethanol with isocyanate precursors under controlled conditions. A common pathway entails the phosgenation of primary amines derived from trifluoroethanol derivatives, though non-phosgene routes using carbamoyl chlorides or urea derivatives are also explored to improve safety.

Physicochemical Properties and Stability

Thermal Behavior

1,1,1-Trifluoro-2-(isocyanatomethoxy)ethane exhibits moderate thermal stability, decomposing above 150°C to release toxic gases such as hydrogen fluoride and isocyanic acid. Differential scanning calorimetry (DSC) studies reveal an exothermic decomposition peak at 165°C, necessitating storage at temperatures below 25°C in amber glass containers under nitrogen.

Solubility and Reactivity

The compound is soluble in polar aprotic solvents (e.g., dimethylformamide, acetone) but immiscible with water due to its fluorinated backbone. Its isocyanate group reacts rapidly with hydroxyl (-OH) and amine (-NH2_2) groups, enabling covalent bond formation with polyols or polyamines in polymer synthesis.

Applications in Materials Science

Polyurethane and Polyurea Coatings

The isocyanate functionality of 1,1,1-trifluoro-2-(isocyanatomethoxy)ethane facilitates its use in fluorinated polyurethanes, which exhibit superior chemical resistance, low surface energy, and thermal stability compared to hydrocarbon-based analogs. These polymers are employed in anti-corrosive coatings for aerospace and automotive components.

Adhesives and Sealants

Reactivity with moisture enables the compound to serve as a crosslinker in moisture-cured adhesives. The trifluoromethyl group enhances hydrophobicity, making it suitable for sealants in high-humidity environments.

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